molecular formula C13H17ClO4S B016480 Ethyl 2,2-dimethyl-3-(4-chlorosulfonylphenyl)propionate CAS No. 887355-04-6

Ethyl 2,2-dimethyl-3-(4-chlorosulfonylphenyl)propionate

Cat. No.: B016480
CAS No.: 887355-04-6
M. Wt: 304.79 g/mol
InChI Key: JELQKGCZSKGTBM-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-3-(4-chlorosulfonylphenyl)propionate is an organic compound with the molecular formula C13H17ClO4S and a molecular weight of 304.79 g/mol . This compound is characterized by the presence of an ethyl ester group, a dimethyl group, and a chlorosulfonylphenyl group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-dimethyl-3-(4-chlorosulfonylphenyl)propionate typically involves the esterification of 2,2-dimethyl-3-(4-chlorosulfonylphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethyl-3-(4-chlorosulfonylphenyl)propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, sulfonamides, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2,2-dimethyl-3-(4-chlorosulfonylphenyl)propionate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is employed in the study of enzyme inhibition and protein modification.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, utilizes this compound.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2,2-dimethyl-3-(4-chlorosulfonylphenyl)propionate involves its interaction with specific molecular targets. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,2-dimethyl-3-(4-methylsulfonylphenyl)propionate
  • Ethyl 2,2-dimethyl-3-(4-nitrophenyl)propionate
  • Ethyl 2,2-dimethyl-3-(4-aminophenyl)propionate

Uniqueness

Ethyl 2,2-dimethyl-3-(4-chlorosulfonylphenyl)propionate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it particularly valuable in applications requiring specific chemical modifications or interactions .

Properties

IUPAC Name

ethyl 3-(4-chlorosulfonylphenyl)-2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO4S/c1-4-18-12(15)13(2,3)9-10-5-7-11(8-6-10)19(14,16)17/h5-8H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELQKGCZSKGTBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408086
Record name Ethyl 3-[4-(chlorosulfonyl)phenyl]-2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887355-04-6
Record name Ethyl 3-[4-(chlorosulfonyl)phenyl]-2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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